N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide
Description
N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group. The compound’s structure includes a chlorinated cyanophenyl group and a methoxyphenylbutyl group, which may impart unique chemical and biological properties.
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-(2-methoxy-2-phenylbutyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-3-20(27-2,15-7-5-4-6-8-15)13-23-18(25)19(26)24-17-11-16(21)10-9-14(17)12-22/h4-11H,3,13H2,1-2H3,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOJCAVLLPIVHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)(C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide typically involves the reaction of appropriate amines with oxalyl chloride. The general synthetic route may include:
Preparation of the amines: The starting materials, 5-chloro-2-cyanophenylamine and 2-methoxy-2-phenylbutylamine, are synthesized or obtained commercially.
Formation of the oxalamide: The amines are reacted with oxalyl chloride under controlled conditions, often in the presence of a base such as triethylamine, to form the oxalamide linkage.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using similar reaction conditions but optimized for efficiency, yield, and safety. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions may target the nitrile or amide groups, leading to the formation of amines or other reduced products.
Substitution: The chlorinated phenyl group may undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst may be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 319.80 g/mol. Its structure includes a chloro-substituted phenyl group and a methoxy-phenylbutyl moiety, contributing to its unique biological properties.
Antimicrobial Activity
Research indicates that N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .
Anticancer Properties
The compound has also been evaluated for its anticancer potential, particularly against human breast cancer cells (MCF-7). A study reported a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. This indicates promising cytotoxic effects, warranting further investigation into its mechanism of action and potential use in cancer therapy .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory activity. In experiments using LPS-stimulated macrophages, treatment with the compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%, highlighting its potential as an anti-inflammatory agent .
Case Studies
Study on Antimicrobial Efficacy (2024) :
- Objective : To assess the efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
Anticancer Activity Evaluation (2023) :
- Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Inflammation Model Study (2025) :
- Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide would depend on its specific interactions with molecular targets. This may involve binding to proteins, enzymes, or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide: can be compared with other oxalamides or compounds with similar functional groups.
This compound: may be unique in its specific substitution pattern and functional groups, which could impart distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the chlorinated cyanophenyl group and the methoxyphenylbutyl group, which may influence its reactivity and interactions with biological targets.
Biological Activity
N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chloro-substituted phenyl ring, a cyano group, and an oxalamide moiety, which are crucial for its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 375.85 g/mol. The presence of electron-withdrawing groups such as chlorine and cyano enhances its reactivity, making it a subject of interest in various research domains.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2-cyanophenylamine with 2-methoxy-2-phenylbutanamine in the presence of oxalyl chloride and a base like triethylamine. The reaction is generally performed in an inert solvent such as dichloromethane at controlled temperatures to optimize yield and purity.
The biological activity of this compound primarily involves interaction with specific enzymes or receptors. It may inhibit enzyme activity, modulate signaling pathways, or alter gene expression, which can lead to various therapeutic effects.
Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor, particularly targeting kinases involved in cell cycle regulation and signal transduction pathways. Inhibition of these enzymes may disrupt uncontrolled cell division, suggesting its candidacy for cancer therapeutics.
Antiparasitic Properties
Preliminary studies have also suggested that this compound may possess antiparasitic properties, indicating further avenues for exploration in drug development against parasitic infections.
Antimicrobial Activity
In related studies involving similar oxalamides, compounds with structural similarities have shown varying degrees of antimicrobial activity. For instance, N1-(5-chloro-2-cyanophenyl)-N2-cyclopropyloxalamide demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli .
Table: Summary of Biological Activities
Case Study: Enzyme Inhibition Research
In a study focused on the enzyme inhibition properties of similar compounds, researchers evaluated the effectiveness of various oxalamides against specific kinases. The findings indicated that modifications on the phenyl ring significantly influenced binding affinity and inhibitory potency. Compounds demonstrating high lipophilicity were more effective due to their ability to penetrate cell membranes rapidly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
